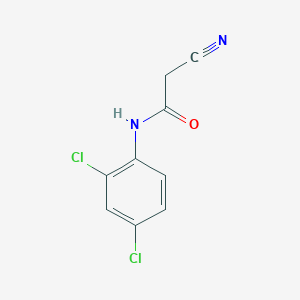

2-シアノ-N-(2,4-ジクロロフェニル)アセトアミド

説明

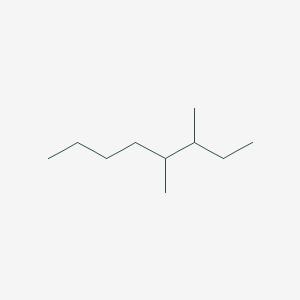

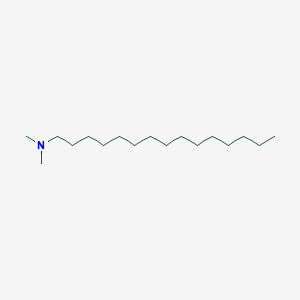

The compound "2-cyano-N-(2,4-dichlorophenyl)acetamide" is not directly described in the provided papers. However, the papers do discuss various substituted acetamides, which are structurally related to the compound . These acetamides are characterized by the presence of a phenyl group attached to the nitrogen atom of the acetamide moiety and various substituents on the phenyl ring, such as chloro, methyl, nitro, and fluoro groups .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Although the specific synthesis of "2-cyano-N-(2,4-dichlorophenyl)acetamide" is not detailed, similar synthetic strategies could be employed, adjusting the starting materials and conditions to introduce the cyano group at the appropriate position.

Molecular Structure Analysis

The molecular structures of related acetamides show that these compounds can form various intermolecular and intramolecular hydrogen bonds, such as N—H⋯O and C—H⋯O, which can influence the crystal packing and stability of the compounds . The presence of different substituents on the phenyl ring can lead to different conformational preferences and packing motifs in the solid state.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "2-cyano-N-(2,4-dichlorophenyl)acetamide." However, acetamides in general can undergo various chemical transformations, such as cyclization reactions to form heterocyclic compounds . The presence of functional groups like cyano and chloro could potentially offer sites for further chemical modifications, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides can be influenced by the nature of the substituents on the phenyl ring. For example, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects upon varying the polarity of the solvent . Similar studies could be conducted on "2-cyano-N-(2,4-dichlorophenyl)acetamide" to understand its behavior in different environments. The crystal structures of related compounds suggest that intermolecular interactions, such as hydrogen bonding and halogen⋯π interactions, can significantly affect the physical properties of these materials .

科学的研究の応用

生物活性化合物の合成

“2-シアノ-N-(2,4-ジクロロフェニル)アセトアミド”は複素環合成のための重要な前駆体である . これらの化合物のカルボニルとシアノ官能基が、一般的な二座試薬との反応を可能にするように適切に配置されている場合、反応物として広く使用される 。様々な複素環化合物を形成することができる。

縮合反応と置換反応

これらの化合物のC-2上の活性水素は、様々な縮合反応や置換反応に関与する可能性がある 。これにより、“2-シアノ-N-(2,4-ジクロロフェニル)アセトアミド”は化学合成において汎用性の高い化合物となる。

化学療法剤の開発

過去10年間、多くのシアノアセトアミド誘導体について、多様な生物活性が報告されており、生化学者の注目を集めている . “2-シアノ-N-(2,4-ジクロロフェニル)アセトアミド”は、より優れた化学療法剤の開発に可能性を秘めている 。

シアノアセトアミド誘導体の合成

シアノアセトアミドの合成は、いくつかの方法で行うことができる . “2-シアノ-N-(2,4-ジクロロフェニル)アセトアミド”は、様々な置換されたアリールまたはヘテリルアミンをアルキルシアノアセテートで処理することによって合成することができる 。

2-アミノ-N-(2-ニトロフェニル)チオフェン-3-カルボキサミドの合成

“2-シアノ-N-(2,4-ジクロロフェニル)アセトアミド”は、2-アミノ-N-(2-ニトロフェニル)チオフェン-3-カルボキサミドの合成に使用できる . この化合物は、2-シアノ-N-(2-ニトロフェニル)アセトアミドを、触媒量のトリエチルアミンを含む沸騰エタノール中で、1,4-ジチアン-2,5-ジオールで処理することによって合成される 。

特性

IUPAC Name |

2-cyano-N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNWFABKENMBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351184 | |

| Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17722-32-6 | |

| Record name | 2-Cyano-N-(2,4-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)